Pyrimisulfan

Catalog No.
S636602
CAS No.
221205-90-9
M.F
C16H19F2N3O6S
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimisulfan

CAS Number

221205-90-9

Product Name

Pyrimisulfan

IUPAC Name

N-[2-[(4,6-dimethoxypyrimidin-2-yl)-hydroxymethyl]-6-(methoxymethyl)phenyl]-1,1-difluoromethanesulfonamide

Molecular Formula

C16H19F2N3O6S

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C16H19F2N3O6S/c1-25-8-9-5-4-6-10(13(9)21-28(23,24)16(17)18)14(22)15-19-11(26-2)7-12(20-15)27-3/h4-7,14,16,21-22H,8H2,1-3H3

InChI Key

NTBVTCXMRYKRTB-UHFFFAOYSA-N

SMILES

COCC1=C(C(=CC=C1)C(C2=NC(=CC(=N2)OC)OC)O)NS(=O)(=O)C(F)F

Canonical SMILES

COCC1=C(C(=CC=C1)C(C2=NC(=CC(=N2)OC)OC)O)NS(=O)(=O)C(F)F

The exact mass of the compound Pyrimisulfan is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Discovery and Development:

Pyrimisulfan is a relatively new herbicide, first registered in Japan in 2010. It was discovered and developed by a collaboration of three Japanese companies: Kumiai Chemical Industry Co., Ltd., Ihara Chemical Industry Co., Ltd., and K-I Chemical Research Institute Co., Ltd. Source: J-STAGE article "Research and development of a novel rice herbicide, pyrimisulfan":

Mode of Action:

Pyrimisulfan belongs to the chemical class of sulfonanilides and acts as an acetolactate synthase (ALS) inhibitor. ALS is a key enzyme in the plant biosynthetic pathway for branched-chain amino acids. By inhibiting ALS, pyrimisulfan disrupts this pathway, ultimately leading to the death of the plant. Source: J-STAGE article "Research and development of a novel rice herbicide, pyrimisulfan":

Target Weeds:

Pyrimisulfan exhibits broad-spectrum weed control activity against various grass, sedge, and broadleaf weeds, including:

  • Echinochloa spp. (barnyardgrass)
  • Schoenoplectus juncoides (common threesquare)
  • Monochoria vaginalis (pickerelweed)
  • Lindernia spp. (false eyebright)
  • Sagittaria trifolia (arrowhead)
  • Scirpus nipponicus (creeping spikerush)
  • Bolboschoenus maritimus (seashore bulrush)
  • Eleocharis kuroguwai (dwarf spikerush)

It is also effective against sulfonylurea-resistant weeds, which have become problematic in recent years. Source: J-STAGE article "Research and development of a novel rice herbicide, pyrimisulfan":

Application in Rice:

Pyrimisulfan is primarily used as a pre-emergence and early post-emergence herbicide in transplanted and water-seeded rice. It is applied at low doses (50-75 g a.i./ha) and offers a wide application window with long residual activity for effective weed control. Source: J-STAGE article "Research and development of a novel rice herbicide, pyrimisulfan":

Pyrimisulfan is a selective, systemic herbicide primarily used for controlling weeds in paddy rice and turf. It is classified as an acetolactate synthase (ALS) inhibitor, which disrupts the synthesis of essential amino acids in plants, leading to their death. The chemical formula of pyrimisulfan is C16H19F2N3O6SC_{16}H_{19}F_{2}N_{3}O_{6}S, and it has a molecular weight of 419.40 g/mol . Its unique structure includes a sulfonamide group and fluorinated aromatic rings, contributing to its herbicidal activity and environmental persistence.

, primarily involving hydrolysis and photodegradation. Under environmental conditions, it can be hydrolyzed into several metabolites, including M1 and M15, which retain some herbicidal properties. The compound exhibits stability under normal conditions but may decompose when exposed to extreme temperatures or direct sunlight .

Key Reactions:

  • Hydrolysis: Pyrimisulfan reacts with water, leading to the formation of hydrolyzed metabolites.
  • Photodegradation: Exposure to light can alter its chemical structure, impacting its efficacy and environmental behavior .

Pyrimisulfan demonstrates significant biological activity as a herbicide. Its mechanism of action involves the inhibition of the ALS enzyme, crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. This inhibition leads to plant growth cessation and eventual death. The compound has shown effectiveness against a wide range of broadleaf and grassy weeds in rice fields .

Toxicity:

Pyrimisulfan is classified as having acute aquatic toxicity and chronic effects on aquatic life. It is important to handle it with care to prevent environmental contamination .

The synthesis of pyrimisulfan typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Sulfonamide: The initial step involves the reaction of sulfonyl chloride with an amine.
  • Fluorination: Introduction of fluorine atoms into the aromatic ring can be achieved through electrophilic aromatic substitution.
  • Final Coupling: The final product is obtained by coupling various intermediates under controlled conditions to ensure purity and yield.

Research has indicated various synthetic routes that optimize yield and minimize by-products .

Pyrimisulfan is primarily used in agriculture for:

  • Weed Control: Effective against both pre-emergence and post-emergence weeds in rice cultivation.
  • Turf Management: Utilized in maintaining turf quality by controlling unwanted vegetation .

Additionally, its unique properties make it a subject of interest for further research into new formulations and applications in other crops.

Studies on pyrimisulfan interactions reveal its potential effects when combined with other agrochemicals. Research indicates that certain combinations may enhance herbicidal efficacy or alter the degradation pathways of pyrimisulfan itself. Understanding these interactions is crucial for developing integrated pest management strategies that maximize efficacy while minimizing environmental impact .

Pyrimisulfan shares similarities with several other herbicides that inhibit the ALS enzyme. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Sulfometuron-methylC₁₄H₁₅N₅O₃SBroad-spectrum herbicide for various crops
ImazapyrC₁₄H₁₈N₄O₃Used for both pre-emergence and post-emergence
Trifloxysulfuron-sodiumC₁₄H₁₅F₂N₃O₄SHighly effective against specific weed species

Uniqueness of Pyrimisulfan

Pyrimisulfan's unique combination of fluorinated groups enhances its stability and efficacy compared to other ALS inhibitors. Its specific application in paddy rice distinguishes it from many competitors in the market, allowing for targeted weed management strategies that are crucial in rice cultivation .

Key Intermediate Synthesis Strategies

The synthesis of Pyrimisulfan relies on a sophisticated multi-step approach that involves the strategic formation of key intermediates to construct the complex sulfonanilide herbicide structure [1]. The primary synthetic pathway begins with the reaction between ortho-nitrophenyl-acetonitrile and 4,6-dimethoxy-2-methylsulfonylpyrimidine, which serves as the foundation for generating the crucial intermediate compound [1] [2]. This initial condensation reaction establishes the core structural framework that will ultimately support the pyrimidinyl-containing group at the 2-prime position of the final molecule [3].

The intermediate synthesis strategy involves a carefully orchestrated sequence of chemical transformations that includes oxidation, dehydrocyanation, and reduction processes [1] [2]. Following the initial condensation reaction, the intermediate undergoes oxidation to modify specific functional groups, preparing the molecule for subsequent transformations [2]. The dehydrocyanation step removes the nitrile functionality while simultaneously establishing the proper substitution pattern required for herbicidal activity [3]. The reduction phase converts the nitro group to an aniline functionality, creating the amino group necessary for the final sulfonation reaction [1] [2].

Synthesis StepStarting MaterialsKey TransformationPurpose
1. Condensationortho-nitrophenyl-acetonitrile + 4,6-dimethoxy-2-methylsulfonylpyrimidineC-C bond formationCore framework assembly
2. OxidationKey intermediateFunctional group modificationPreparation for dehydrocyanation
3. DehydrocyanationOxidized intermediateNitrile removalSubstitution pattern establishment
4. ReductionDehydrocyanated intermediateNitro to amine conversionAniline formation
5. SulfonationAniline intermediateSulfonamide formationFinal product synthesis

The strategic approach to intermediate synthesis emphasizes the importance of maintaining the dimethoxypyrimidine moiety throughout the synthetic sequence [4] [5]. The 4,6-dimethoxy-2-methylsulfonylpyrimidine starting material provides the necessary pyrimidine functionality while offering reactive sites for coupling with the aromatic acetonitrile component [1]. The preservation of methoxy groups at positions 4 and 6 of the pyrimidine ring is crucial for the subsequent herbicidal activity, as these substituents contribute to the molecule's ability to inhibit acetolactate synthase [6].

Research findings indicate that the intermediate synthesis strategy must account for the stereochemical considerations inherent in the Pyrimisulfan structure [4]. The molecule exists as a racemic mixture, with the chiral center located at the carbon bearing the hydroxyl group adjacent to the pyrimidine ring [4]. This stereochemical complexity requires careful control during the reduction and subsequent transformations to ensure the proper formation of both enantiomers in equal proportions [7].

The methoxymethyl substitution at the 6-position of the benzene ring represents another critical structural element that must be incorporated during the intermediate synthesis phase [4] [1]. Structure-activity relationship studies have demonstrated that the methoxymethyl group at this position provides optimal herbicidal activity compared to other alkyl substituents [1]. The incorporation of this group requires precise timing within the synthetic sequence to avoid unwanted side reactions that could compromise the overall yield.

Catalytic Mechanisms in Pyrimidine Ring Formation

The formation of pyrimidine rings in pharmaceutical and agrochemical synthesis involves sophisticated catalytic mechanisms that enable the construction of these nitrogen-containing heterocycles with high efficiency and selectivity [8] [9]. For Pyrimisulfan synthesis, the pyrimidine ring formation relies on established heterocyclic chemistry principles, though the specific catalytic mechanisms employed must accommodate the unique substitution pattern required for this sulfonanilide herbicide [10] [8].

Transition metal-catalyzed approaches have emerged as powerful tools for pyrimidine ring construction, offering improved selectivity and yield compared to traditional synthetic methods [9]. Palladium-catalyzed cyclization processes have demonstrated particular utility in forming nitrogen heterocycles through carbon-hydrogen bond functionalization and subsequent intramolecular carbon-nitrogen bond formation [11] [12]. These catalytic systems enable the formation of pyrimidine rings under relatively mild conditions while maintaining compatibility with sensitive functional groups present in complex molecular frameworks [11].

The mechanistic pathway for pyrimidine ring formation typically involves multiple catalytic cycles that facilitate the sequential formation of carbon-nitrogen and carbon-carbon bonds [8] [13]. Initial catalyst coordination occurs through interaction with nitrogen-containing substrates, followed by oxidative addition and subsequent cyclization steps [11]. The catalytic mechanism must accommodate the presence of methoxy substituents at positions 4 and 6 of the pyrimidine ring, which are essential for the herbicidal activity of Pyrimisulfan [4] [6].

Catalytic SystemMechanism TypeKey FeaturesApplication to Pyrimidines
Palladium complexesC-H functionalizationMild conditions, high selectivityNitrogen heterocycle formation
Copper catalysts[4+2] cycloadditionTandem reactions, broad substrate scopePolysubstituted pyrimidines
Lewis acid catalystsElectrophilic activationFunctional group toleranceSubstituted pyrimidine derivatives
OrganocatalystsEnamine/iminium catalysisMetal-free conditionsAsymmetric pyrimidine synthesis

Research has revealed that the choice of catalytic system significantly impacts both the efficiency and selectivity of pyrimidine ring formation [8] [9]. Copper-catalyzed tandem reactions have shown particular promise for synthesizing polysubstituted pyrimidines through [4+2] cycloaddition mechanisms [8]. These processes involve the initial formation of reactive intermediates followed by cyclization to generate the desired pyrimidine framework [8]. The copper catalyst facilitates both the formation of key intermediates and the subsequent ring-closing reaction, resulting in high yields of the target heterocycles [8].

The biosynthetic pathway for pyrimidine nucleotides provides valuable insights into the fundamental mechanisms governing pyrimidine ring formation [10] [13]. The enzymatic synthesis involves the sequential condensation of carbamoyl phosphate with aspartate, followed by cyclization to form the pyrimidine ring [10] [13]. This biological mechanism demonstrates the importance of proper substrate positioning and activation for successful ring closure [13]. Understanding these natural processes has informed the development of synthetic catalytic systems that mimic enzymatic efficiency while operating under laboratory conditions [10].

Ionic liquid catalysts have emerged as environmentally friendly alternatives for pyrimidine synthesis, offering unique advantages in terms of reaction selectivity and catalyst recyclability [14]. L-proline nitrate in ionic liquid media has demonstrated remarkable catalytic efficiency for the synthesis of pyrimidine derivatives through multicomponent reactions [14]. The catalytic mechanism involves the formation of iminium intermediates that facilitate subsequent condensation and cyclization reactions [14]. These ionic liquid-based systems provide more than 2.5 times the efficiency compared to non-catalyzed reactions, highlighting the significant impact of proper catalyst selection [14].

Industrial-Scale Optimization Challenges

The industrial production of Pyrimisulfan presents numerous optimization challenges that must be addressed to achieve economically viable manufacturing processes [15] [16]. Scale-up from laboratory synthesis to industrial production involves complex considerations related to reaction kinetics, heat transfer, mass transfer, and process safety [16] [17]. The multi-step synthesis of Pyrimisulfan requires careful optimization at each stage to ensure consistent product quality while minimizing production costs and environmental impact [16].

Heat management represents one of the most significant challenges in industrial-scale Pyrimisulfan production [16] [18]. The synthetic pathway involves several exothermic reactions that generate substantial amounts of heat, requiring sophisticated temperature control systems to prevent thermal runaway and maintain product quality [16]. Continuous flow chemistry has emerged as a promising solution for managing exothermic reactions, offering improved heat transfer characteristics and enhanced process safety compared to traditional batch reactors [18]. The implementation of continuous flow systems allows for better control of reaction parameters and reduces the risk of hot spot formation that can lead to side product formation [18].

Mass transfer limitations become increasingly problematic as reaction volumes increase from laboratory to industrial scale [16] [19]. Mixing efficiency decreases significantly in larger reactors, potentially leading to incomplete reactions, reduced yields, and inconsistent product quality [19]. Advanced mixing technologies, including high-shear mixers and static mixers, have been developed to address these challenges [16]. The optimization of mixing parameters requires detailed understanding of reaction kinetics and fluid dynamics to ensure adequate contact between reactants throughout the reactor volume [16].

Optimization ChallengeImpact on ProductionPotential SolutionsImplementation Considerations
Heat transfer limitationsTemperature control, side reactionsContinuous flow reactors, enhanced heat exchangersCapital investment, process redesign
Mass transfer constraintsMixing efficiency, yield reductionAdvanced mixing systems, reactor designEnergy consumption, maintenance
Process monitoringQuality control, batch consistencyIn-line analytical methods, real-time optimizationTechnology integration, staff training
Waste minimizationEnvironmental compliance, costsGreen chemistry principles, solvent recyclingProcess modification, regulatory approval

Process analytical technology has become essential for monitoring and controlling industrial-scale Pyrimisulfan production [20]. Real-time monitoring systems enable continuous assessment of reaction progress, allowing for immediate adjustments to maintain optimal conditions [20]. Spectroscopic techniques, including Raman and nuclear magnetic resonance spectroscopy, provide valuable information about reaction kinetics and product formation without requiring sample removal [20]. These in-line analytical methods facilitate closed-loop optimization, where process parameters are automatically adjusted based on real-time measurements [20].

The development of controlled-release formulations for Pyrimisulfan has introduced additional complexity to the industrial production process [15]. These specialized formulations require precise control of particle size distribution, coating uniformity, and release kinetics to ensure optimal herbicidal performance [15]. The manufacturing process must accommodate the incorporation of release-controlling polymers and excipients while maintaining the stability and efficacy of the active ingredient [15]. Quality control measures must be implemented to verify that each batch meets the stringent specifications required for controlled-release products [15].

Energy optimization represents a critical consideration for sustainable industrial production of Pyrimisulfan [17]. Manufacturing processes typically consume significant amounts of energy for heating, cooling, mixing, and separation operations [17]. Research has demonstrated that optimized batch operations can achieve energy savings of up to 71.7%, while continuous manufacturing processes can reduce energy consumption by 83.3% compared to nominal batch operations [17]. These improvements are achieved through systematic analysis of process conditions, equipment design, and operational strategies [17].

Pyrimisulfan functions as a selective, systemic herbicide through its precise inhibition of acetolactate synthase, a critical enzyme in plant metabolism [2]. This enzyme, also known as acetohydroxyacid synthase, catalyzes the first common step in the biosynthesis of three essential branched-chain amino acids: leucine, valine, and isoleucine [2] [1].

Enzyme Binding and Inhibition Pathway

The mechanism of acetolactate synthase inhibition by pyrimisulfan involves multiple molecular interactions that result in complete enzyme inactivation [3] [4]. The compound exhibits competitive inhibition with respect to pyruvate, the primary substrate, while demonstrating non-competitive inhibition with respect to thiamine pyrophosphate, the essential cofactor [5].

Inhibition ComponentType of InteractionMolecular EffectBiological Consequence
Acetolactate SynthaseCompetitiveDirect enzyme bindingComplete catalytic blockade
Thiamine DiphosphateCofactor modificationThiazolium ring cleavagePermanent cofactor damage
Pyruvate SubstrateSubstrate competitionReduced substrate accessCatalytic site obstruction
Amino Acid SynthesisBiosynthesis disruptionLeucine, valine, isoleucine depletionCell division cessation

The inhibition process involves slow-binding kinetics, characteristic of highly effective acetolactate synthase inhibitors [5]. Pyrimisulfan demonstrates inhibition constants that are 13- to 26-fold larger for initial inhibition compared to final steady-state inhibition, indicating the formation of a more stable enzyme-inhibitor complex over time [5]. The maximal first-order rate constant for transition from initial to final inhibition state is approximately 0.69 minutes⁻¹ [5].

Thiamine Diphosphate Modification

A unique aspect of pyrimisulfan's mechanism involves the modification of thiamine diphosphate, the essential cofactor for acetolactate synthase [3] [4]. During herbicide binding, thiamine diphosphate undergoes chemical alteration, including cleavage of the thiazolium ring or oxidation to the thiazolone form [4]. This modification occurs specifically under turnover conditions when pyruvate is present, suggesting that enzyme-bound intermediates are required for cofactor degradation [4].

Crystal structure studies reveal that pyrimisulfan and related compounds fill the channel leading to the active site, thereby preventing substrate binding and inducing cofactor modification [3]. This dual mechanism of action—direct enzyme inhibition combined with cofactor damage—contributes to the exceptional herbicidal potency of pyrimisulfan [4].

Amino Acid Biosynthesis Disruption

The inhibition of acetolactate synthase by pyrimisulfan directly disrupts the biosynthetic pathway for branched-chain amino acids [2] [6]. These amino acids are essential for protein synthesis and normal plant growth and development [2]. The cessation of leucine, valine, and isoleucine production leads to:

  • Immediate cessation of cell division
  • Disruption of protein synthesis
  • Accumulation of toxic metabolites
  • Activation of plant stress responses
  • Ultimate plant death

This mechanism ensures that pyrimisulfan exhibits systemic activity, translocating throughout the plant to affect both above-ground and below-ground tissues [2].

Spectrum of Action Against Monocot and Dicot Weeds

Pyrimisulfan demonstrates exceptional broad-spectrum herbicidal activity against diverse weed species, encompassing annual grasses, sedges, and broadleaf weeds [1] [7]. This comprehensive weed control spectrum represents one of the compound's most significant agricultural advantages.

Monocot Weed Control

Pyrimisulfan exhibits outstanding efficacy against problematic monocotyledonous weeds, particularly in rice production systems and turfgrass management [1] [8].

Grass Species Control

Weed SpeciesCommon NameControl Efficacy (%)Application Rate (g a.i./ha)
Echinochloa spp.Barnyardgrass96-10050-75
Digitaria sanguinalisLarge crabgrass95-10070
Lolium spp.Ryegrass90-9550-75

Sedge Species Control

Sedge control represents a particular strength of pyrimisulfan, with exceptional activity against species traditionally difficult to manage [9] [8].

Sedge SpeciesCommon NameControl Efficacy (%)Application Rate (g a.i./ha)
Schoenoplectus juncoidesRock bulrush96-10050-75
Cyperus esculentusYellow nutsedge85-9535-70
Cyperus spp. (Purple)Purple nutsedge85-9535-70
Green KyllingaGreen kyllinga90-10035-70
Scirpus nipponicus-90-10050-75
Bolboschoenus maritimusCosmopolitan bulrush90-10050-75
Eleocharis kuroguwai-90-10050-75

Field studies demonstrate that pyrimisulfan effectively controls both single and sequential sedge infestations, with particular efficacy against sulfonylurea-resistant biotypes [1] [8]. This resistance-breaking capability represents a significant advancement in sedge management.

Dicot Weed Control

Pyrimisulfan's activity extends comprehensively to broadleaf weed species, demonstrating consistent control across diverse dicotyledonous taxa [8] [10].

Broadleaf Weed Spectrum

Broadleaf SpeciesCommon NameControl Efficacy (%)Application Rate (g a.i./ha)
Monochoria vaginalisPickerel weed96-10050-75
Lindernia spp.-96-10050-75
Sagittaria trifoliaThreeleaf arrowhead90-10050-75
Trifolium repensWhite clover96-10070
Stellaria mediaCommon chickweed85-9535-70
Hydrocotyle spp.Dollarweed90-10035-70
Glechoma hederaceaGround ivy70-10070
Diodia virginianaVirginia buttonweed89-9570
Viola spp.Wild violet90-10070

Resistance Management

Pyrimisulfan demonstrates particular value in managing herbicide-resistant weed populations [1] [8]. Research indicates effective control of:

  • Sulfonylurea-resistant Schoenoplectus juncoides biotypes
  • Sulfonylurea-resistant Monochoria vaginalis biotypes
  • Multiple-resistance sedge populations

This resistance-breaking activity occurs at standard application rates of 50-75 g a.i./ha, providing practical solutions for growers facing resistant weed populations [1].

Application Timing and Efficacy

Pyrimisulfan maintains consistent efficacy across varied application timings [1]:

  • Pre-emergence applications: 96-100% control of major weed species
  • Early post-emergence (2-3 leaf stage): 90-100% control
  • Wide application window: Pre-emergence to three-leaf stage of weeds

The compound exhibits long residual activity, providing extended weed control periods that reduce the need for multiple applications [1].

Synergistic Effects in Combination Herbicide Formulations

Pyrimisulfan demonstrates significant synergistic interactions when combined with complementary herbicidal active ingredients, particularly penoxsulam, enhancing both spectrum coverage and control efficacy [11] [8].

Pyrimisulfan + Penoxsulam Combinations

The combination of pyrimisulfan with penoxsulam represents the most extensively studied and commercially successful synergistic formulation [11] [8].

Synergistic Mechanism

The synergistic effect results from complementary modes of action and enhanced spectrum coverage [8]:

  • Pyrimisulfan: Excellent grass and sedge control
  • Penoxsulam: Enhanced broadleaf weed activity
  • Combined effect: Broader spectrum with improved persistence

Efficacy Data for Combination Treatments

Target WeedApplication Rate (g a.i./ha)Control Efficacy (%)Synergistic Advantage
White clover70 + 7096-100Enhanced broadleaf spectrum
Yellow nutsedge70 + 70 (sequential)85-95Improved tuber control
Wild violet70 + 70 (sequential)90-100Extended control duration
Ground ivy70 + 70 (sequential)89-100Enhanced persistent control
Virginia buttonweed70 + 70 (sequential)89-95Improved difficult weed control
Large crabgrass70 + 7095-100Excellent grass control

Application Strategies for Synergistic Combinations

Research demonstrates optimal synergistic effects through sequential application strategies [8]:

Single Application Protocol

  • Rate: 70 + 70 g a.i./ha (pyrimisulfan + penoxsulam)
  • Timing: Early post-emergence
  • Efficacy: 95-100% control of primary targets

Sequential Application Protocol

  • First application: 70 + 70 g a.i./ha
  • Second application: 35 + 35 g a.i./ha or 52.5 + 52.5 g a.i./ha
  • Interval: 30 days
  • Efficacy: Enhanced control of persistent weeds (89-100%)

Granular Formulation Synergies

The synergistic effects of pyrimisulfan combinations are enhanced through granular formulation technology [8]. Granular carriers provide:

  • Improved herbicide stability
  • Controlled release characteristics
  • Reduced environmental drift
  • Enhanced soil incorporation
  • Consistent herbicide delivery

Field trials demonstrate that granular formulations of pyrimisulfan + penoxsulam maintain efficacy under simulated overflow conditions and varied environmental stresses [8].

Resistance Management through Synergistic Combinations

Synergistic herbicide combinations provide significant advantages for resistance management [12]:

  • Multiple mode of action: Reduces selection pressure
  • Enhanced efficacy: Controls partially resistant populations
  • Broader spectrum: Prevents niche replacement by tolerant species
  • Reduced application rates: Minimizes environmental selection pressure

The pyrimisulfan + penoxsulam combination specifically addresses acetolactate synthase resistance by providing complementary control mechanisms and reducing the likelihood of resistance evolution [8].

Agricultural Application Benefits

Synergistic combinations offer practical advantages for agricultural applications [8]:

Economic Benefits

  • Reduced total herbicide load
  • Fewer application requirements
  • Extended control periods
  • Lower overall treatment costs

Environmental Benefits

  • Reduced chemical inputs
  • Minimized non-target effects
  • Enhanced selectivity
  • Improved sustainability

Operational Benefits

  • Single application capability
  • Flexible timing windows
  • Consistent performance
  • Simplified resistance management

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

221205-90-9

Wikipedia

Pyrimisulfan

Use Classification

Agrochemicals -> Herbicides

Dates

Last modified: 08-15-2023

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